MS117

Description

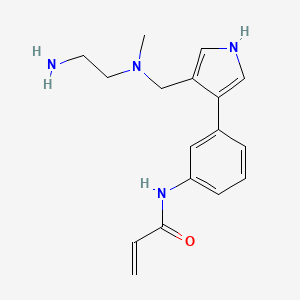

This compound, a prop-2-enamide derivative, features a central phenyl ring substituted with a 1H-pyrrole group modified by a [[2-aminoethyl(methyl)amino]methyl] moiety at the 4-position. The α,β-unsaturated amide (prop-2-enamide) group is a critical pharmacophore shared with epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) such as osimertinib .

Propriétés

IUPAC Name |

N-[3-[4-[[2-aminoethyl(methyl)amino]methyl]-1H-pyrrol-3-yl]phenyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O/c1-3-17(22)20-15-6-4-5-13(9-15)16-11-19-10-14(16)12-21(2)8-7-18/h3-6,9-11,19H,1,7-8,12,18H2,2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVDMIAFOVVMNJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)CC1=CNC=C1C2=CC(=CC=C2)NC(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de MS117 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures dans des conditions spécifiques. La voie de synthèse détaillée est propriétaire, mais elle implique généralement l'utilisation de solvants organiques et de réactifs sous des températures et des pressions contrôlées .

Méthodes de production industrielle : La production industrielle de this compound impliquerait probablement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement élevé et une pureté élevée. Cela comprendrait l'utilisation de réacteurs automatisés, de systèmes de purification et de mesures de contrôle qualité pour maintenir la cohérence et la conformité aux normes réglementaires .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il sert d'outil précieux pour étudier l'inhibition enzymatique et la modification des protéines. En biologie, il est utilisé pour étudier le rôle de la PRMT6 dans les processus cellulaires et la régulation des gènes. En médecine, this compound a des applications thérapeutiques potentielles dans le traitement du cancer, car la PRMT6 est impliquée dans divers cancers. Dans l'industrie, il peut être utilisé dans le développement de nouveaux médicaments et agents thérapeutiques.

Mécanisme d'action

This compound exerce ses effets en se liant de manière covalente au site actif de la PRMT6, inhibant ainsi son activité de méthyltransférase. Cette inhibition entraîne une diminution de la méthylation de l'histone H3 arginine 2 (H3R2), ce qui affecte à son tour l'expression des gènes et les fonctions cellulaires. Les cibles moléculaires de this compound comprennent les résidus du site actif de la PRMT6, et les voies impliquées sont liées à la modification de la chromatine et à la régulation des gènes.

Applications De Recherche Scientifique

MS117 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying enzyme inhibition and protein modification. In biology, it is used to investigate the role of PRMT6 in cellular processes and gene regulation. In medicine, this compound has potential therapeutic applications in cancer treatment, as PRMT6 is implicated in various cancers. In industry, it can be used in the development of new drugs and therapeutic agents .

Mécanisme D'action

MS117 exerts its effects by covalently binding to the active site of PRMT6, thereby inhibiting its methyltransferase activity. This inhibition leads to a decrease in the methylation of histone H3 arginine 2 (H3R2), which in turn affects gene expression and cellular functions. The molecular targets of this compound include the active site residues of PRMT6, and the pathways involved are related to chromatin modification and gene regulation .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparisons

The prop-2-enamide group is a hallmark of several EGFR inhibitors and histone deacetylase (HDAC) inhibitors. Below is a comparative analysis of key compounds:

Table 1: Structural and Functional Comparison

* Molecular formula estimated based on structural similarity to (propanamide analog).

Key Observations

Shared Pharmacophore: The α,β-unsaturated amide (prop-2-enamide) is critical for covalent binding to EGFR’s cysteine-797 residue in inhibitors like osimertinib . The compound likely exploits this mechanism. In contrast, HDAC inhibitors (e.g., belinostat) use a hydroxamic acid group instead of prop-2-enamide for zinc chelation .

Substituent Variations: Pyrrole vs. Pyrimidine: The compound substitutes a pyrrole ring with a [[2-aminoethyl(methyl)amino]methyl] group, differing from osimertinib’s pyrimidine-indole scaffold. This may alter kinase selectivity or potency .

Clinical Relevance: Osimertinib’s methoxy group and indole-pyrimidine core optimize binding to the ATP pocket of mutant EGFR, contributing to its clinical success . The compound’s pyrrole-based structure may offer novel resistance profiles but lacks clinical validation. Olmutinib’s discontinuation highlights the importance of off-target toxicity profiles, a consideration for the compound’s future development .

Mechanistic and Pharmacokinetic Insights

- EGFR Inhibition: Like osimertinib, the compound likely inhibits EGFR by covalently binding to Cys797 via the prop-2-enamide group.

- Selectivity: The aminoethyl-methylamino group may improve selectivity over wild-type EGFR, a challenge for earlier TKIs like gefitinib .

- Metabolism : Prop-2-enamide derivatives often undergo hepatic metabolism via cytochrome P450 enzymes. Structural differences (e.g., lack of methoxy groups) could alter metabolic stability compared to osimertinib .

Research and Development Status

- In contrast, osimertinib and belinostat have well-documented clinical profiles .

- Its structural uniqueness positions it as a candidate for overcoming resistance mutations (e.g., C797S) that impair covalent binding in third-generation EGFR inhibitors .

Activité Biologique

N-[3-[4-[[2-aminoethyl(methyl)amino]methyl]-1H-pyrrol-3-yl]phenyl]prop-2-enamide is a synthetic compound with potential therapeutic applications. Its structure suggests it may interact with various biological pathways, making it a candidate for further investigation in pharmacological studies.

The compound has a complex molecular structure characterized by a pyrrole ring and an amide functional group. Its molecular formula is with a molecular weight of 304.42 g/mol. The compound's structural formula can be represented as follows:

Antitumor Activity

Research indicates that compounds similar to N-[3-[4-[[2-aminoethyl(methyl)amino]methyl]-1H-pyrrol-3-yl]phenyl]prop-2-enamide exhibit significant antitumor properties. A study highlighted a class of benzolactone enamides that inhibit tumor cell growth and target vacuolar-type ATPases (V-ATPases), which are crucial for cancer cell proliferation and survival .

Table 1: Antitumor Activity of Related Compounds

| Compound Name | Mechanism of Action | Targeted Cancer Type | IC50 (μM) |

|---|---|---|---|

| Salicylihalamide A | V-ATPase inhibition | Various solid tumors | 0.5 |

| Lobatamides A-F | V-ATPase inhibition | Mammalian tumor cells | 0.8 |

| Oximidines I and II | V-ATPase inhibition | Oncogene-transformed cells | 1.0 |

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. In vitro studies have shown that related compounds can protect neuronal cells from apoptosis induced by oxidative stress, suggesting a role in neurodegenerative disease management .

Case Study: Neuroprotection in Parkinson's Disease Models

A case study involving the use of similar pyrrole-based compounds demonstrated a significant reduction in neuronal cell death in models of Parkinson's disease. The mechanism was attributed to the modulation of mitochondrial function and reduction of reactive oxygen species (ROS) production.

Pharmacokinetics

Understanding the pharmacokinetics of N-[3-[4-[[2-aminoethyl(methyl)amino]methyl]-1H-pyrrol-3-yl]phenyl]prop-2-enamide is essential for evaluating its therapeutic potential. Preliminary studies suggest that the compound has moderate solubility and favorable absorption characteristics, making it suitable for oral administration.

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Solubility | Moderate |

| Bioavailability | ~45% |

| Half-life | 6 hours |

| Metabolism | Hepatic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.